![molecular formula C18H16N2O3 B14328721 N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline CAS No. 103769-08-0](/img/structure/B14328721.png)
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline is an organic compound with the molecular formula C18H16N2O3 It is characterized by the presence of a nitro group attached to a naphthalene ring, which is further connected to an aniline moiety through an ethoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline typically involves the reaction of 4-nitronaphthol with 2-chloroethylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitronaphthol is replaced by the ethoxy group of 2-chloroethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the specific substitution reaction, such as nitroaniline, sulfoaniline, or haloaniline derivatives.
科学的研究の応用
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
- N-{2-[(4-Nitrophenyl)oxy]ethyl}aniline
- N-{2-[(4-Nitrobenzyl)oxy]ethyl}aniline
- N-{2-[(4-Nitrophenoxy)ethyl}aniline
Uniqueness
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to similar compounds with phenyl or benzyl groups. The naphthalene ring can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
103769-08-0 |
|---|---|
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC名 |
N-[2-(4-nitronaphthalen-1-yl)oxyethyl]aniline |
InChI |
InChI=1S/C18H16N2O3/c21-20(22)17-10-11-18(16-9-5-4-8-15(16)17)23-13-12-19-14-6-2-1-3-7-14/h1-11,19H,12-13H2 |
InChIキー |
STXPUHITJKAFQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCCOC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


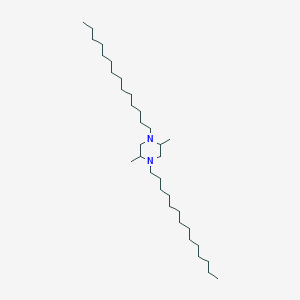
![2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14328650.png)
![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)
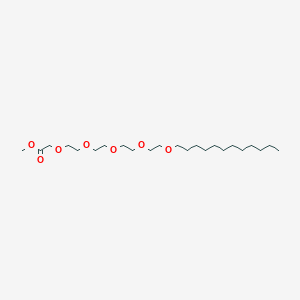
![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)

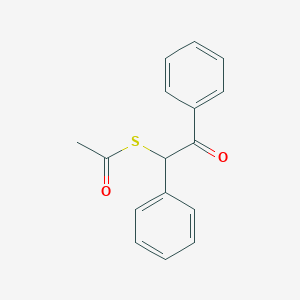
![N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B14328691.png)
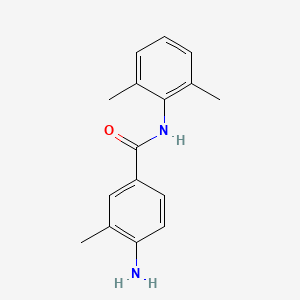
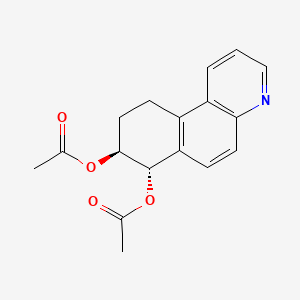

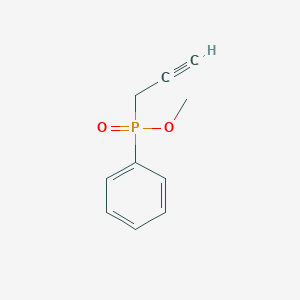
![3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one](/img/structure/B14328714.png)
